

Technical Guide: ^1H and ^{13}C NMR Spectroscopic Analysis of Methyl 4-imidazolecarboxylate

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Compound of Interest

Compound Name: Methyl 4-imidazolecarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data for **Methyl 4-imidazolecarboxylate**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the experimental protocols for acquiring NMR data and presents the spectral information in a clear, tabulated format for ease of reference and comparison.

Introduction

Methyl 4-imidazolecarboxylate is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules with potential biological activity. Accurate and detailed spectroscopic data are crucial for the unambiguous identification and characterization of this compound and its derivatives. This guide focuses on the ^1H and ^{13}C NMR data, which are fundamental for structural elucidation and purity assessment.

Experimental Protocols

The NMR data presented in this guide were obtained using standard NMR spectroscopic techniques. A detailed experimental protocol is provided below to ensure reproducibility.

Sample Preparation

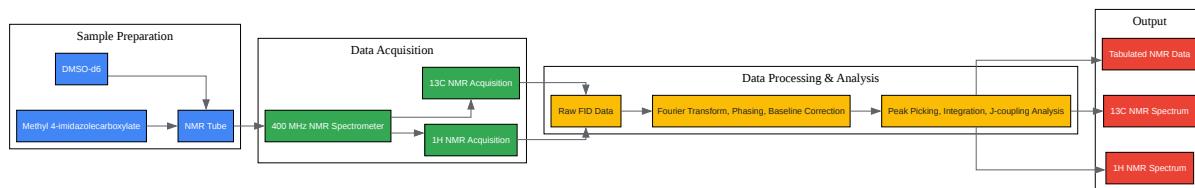
A sample of **Methyl 4-imidazolecarboxylate** (approximately 5-10 mg) was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ as a solvent is crucial

for observing the exchangeable proton of the imidazole N-H group.[1]

NMR Data Acquisition

The ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz. The data was acquired at a standard temperature of 298 K. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ^1H and δ = 39.52 ppm for ^{13}C) for calibration.

The following diagram illustrates the general workflow for NMR data acquisition and analysis:



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A generalized workflow for obtaining and processing NMR data.

NMR Data Presentation

The ^1H and ^{13}C NMR data for **Methyl 4-imidazolecarboxylate** are summarized in the tables below. The assignments are based on standard chemical shift ranges, multiplicities, and coupling constants.

^1H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
12.50 (broad s)	Singlet, broad	1H	N-H
7.95 (s)	Singlet	1H	H-2
7.65 (s)	Singlet	1H	H-5
3.75 (s)	Singlet	3H	-OCH ₃

Note: The chemical shift of the N-H proton is concentration and temperature dependent and may appear as a broad singlet.

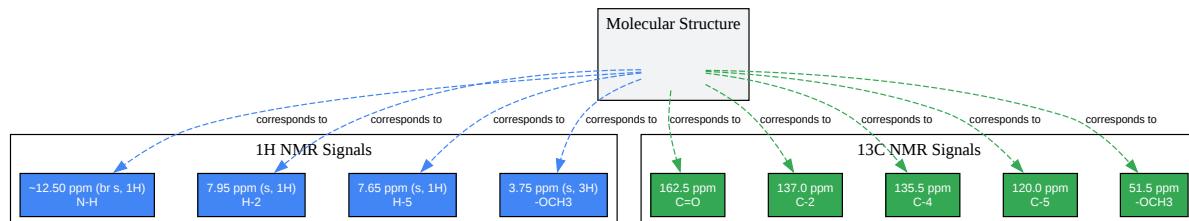
¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ ppm)	Assignment
162.5	C=O
137.0	C-2
135.5	C-4
120.0	C-5
51.5	-OCH ₃

Structural Assignment and Logical Relationships

The structure of **Methyl 4-imidazolecarboxylate** and the assignment of its NMR signals are logically interconnected. The following diagram illustrates the relationship between the molecular structure and the observed NMR signals.

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Correlation of the molecular structure with its NMR signals.

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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